2-tert-butyl-N-(5-methyl-1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide
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Overview
Description
2-tert-butyl-N-(5-methyl-1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, an imidazo[1,2-b]pyridazine core, and a carboxamide group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 2-tert-butyl-N-(5-methyl-1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the oxazole and imidazo[1,2-b]pyridazine rings allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug development.
Medicine: Research has shown potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-tert-butyl-N-(5-methyl-1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-b]pyridazine derivatives and oxazole-containing molecules. Compared to these, 2-tert-butyl-N-(5-methyl-1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- Imidazo[1,2-b]pyridazine derivatives with different substituents.
- Oxazole-containing compounds with varying side chains .
Properties
IUPAC Name |
2-tert-butyl-N-(5-methyl-1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-9-7-12(19-22-9)17-14(21)10-5-6-13-16-11(15(2,3)4)8-20(13)18-10/h5-8H,1-4H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVMHBVUIJHNMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=NN3C=C(N=C3C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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